molecular formula C20H16N2O4 B15306754 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid

Cat. No.: B15306754
M. Wt: 348.4 g/mol
InChI Key: NNFDUGAKBOXSIU-UHFFFAOYSA-N
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Description

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C20H16N2O4. It is characterized by the presence of an azetidine ring, a cyano group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the Fmoc group provides steric protection. These features enable the compound to participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is unique due to its combination of an azetidine ring, a cyano group, and an Fmoc protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C20H16N2O4/c21-10-20(18(23)24)11-22(12-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9,11-12H2,(H,23,24)

InChI Key

NNFDUGAKBOXSIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C#N)C(=O)O

Origin of Product

United States

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